Isopentaquine
Overview
Description
Isopentaquine is a synthetic compound belonging to the class of 8-aminoquinolines. It was initially developed as an antimalarial agent during the mid-20th century. This compound, along with its analogs such as primaquine and pamaquine, has been studied extensively for its potential to treat and prevent malaria, particularly caused by Plasmodium vivax and Plasmodium ovale .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopentaquine typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitroquinoline is subsequently reduced using tin powder in the presence of hydrochloric acid to yield the corresponding amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Isopentaquine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group in its precursor can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Tin powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Isopentaquine has been extensively studied for its antimalarial properties. It has shown efficacy against the liver stages of Plasmodium species, making it a valuable tool in malaria prophylaxis and treatment . Additionally, it has been investigated for its potential neurotoxic effects, providing insights into the safety and side effects of 8-aminoquinoline compounds .
In chemistry, this compound serves as a precursor for the synthesis of various quinoline derivatives, which are important in medicinal chemistry for developing new therapeutic agents. Its derivatives have also been explored for their antimicrobial and anticancer activities .
Mechanism of Action
Isopentaquine exerts its antimalarial effects by interfering with the mitochondrial electron transport chain of the Plasmodium parasites. It specifically targets the cytochrome bc1 complex, disrupting the parasite’s energy production and leading to its death . This mechanism is similar to other 8-aminoquinolines, such as primaquine and tafenoquine .
Comparison with Similar Compounds
- Primaquine
- Pamaquine
- Tafenoquine
Comparison: Isopentaquine, like primaquine and pamaquine, is an 8-aminoquinoline with antimalarial properties. it differs in its pharmacokinetic profile and potential side effects. Primaquine is more widely used due to its established efficacy and safety profile . Tafenoquine, a newer analog, offers the advantage of a longer half-life, allowing for single-dose treatments . This compound’s unique structural features and reactivity make it a valuable compound for further research and development in antimalarial therapy .
Properties
IUPAC Name |
4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNYPZBTGPKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-73-7 | |
Record name | Isopentaquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopentaquine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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